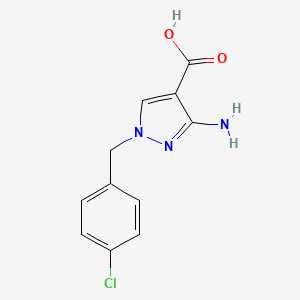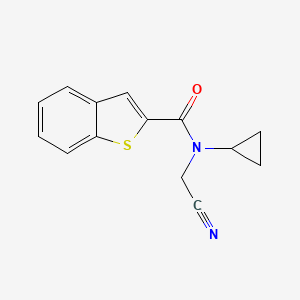
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide, also known as CTDP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CTDP-1 is a member of the benzothiophene family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is its high purity and stability, which makes it suitable for use in various lab experiments. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide. One area of research is the development of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide and its potential targets in the body. Additionally, the development of new synthesis methods for N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide with improved yield and purity is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide involves the reaction of 2-cyclopropylbenzothiophene-3-carboxylic acid with cyanomethylamine. The resulting product is then purified through recrystallization to obtain N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide in its pure form. The synthesis method of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been found to have a positive effect on cognitive function and memory.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-7-8-16(11-5-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13/h1-4,9,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPYDIJULQHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
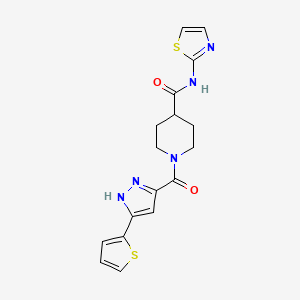
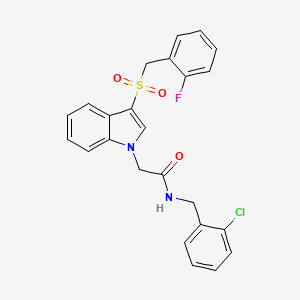
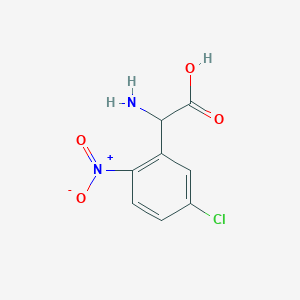
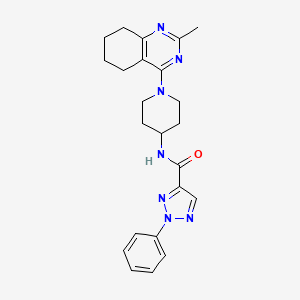

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
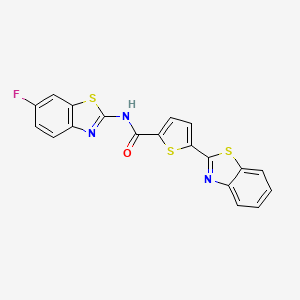
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
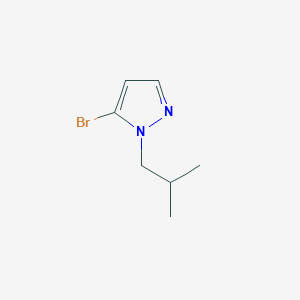
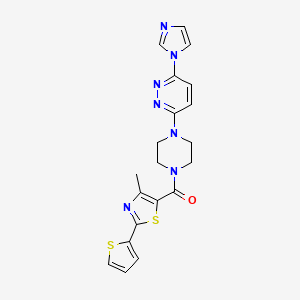
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)
